Bienvenue dans la boutique en ligne BenchChem!

4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Physicochemical Property Profiling Drug Design ADME-PK Prediction

4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2287342-70-3) is a partially hydrogenated heterocyclic scaffold with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a privileged structure in medicinal chemistry recognized for its versatility as a purine bioisostere and its metal-chelating properties.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Cat. No. B13530787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1C(=CNC2=NC=NN21)C(=O)O
InChIInChI=1S/C6H6N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1,3H,2H2,(H,11,12)(H,7,8,9)
InChIKeyJVNPAHVRCRMXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: A Chemically Distinct Scaffold for Advanced Heterocyclic Synthesis


4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2287342-70-3) is a partially hydrogenated heterocyclic scaffold with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol [1]. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a privileged structure in medicinal chemistry recognized for its versatility as a purine bioisostere and its metal-chelating properties [2]. Unlike its fully aromatic or 7-oxo counterparts, this compound features a unique 4,7-dihydro oxidation state, which fundamentally alters its electronic distribution and chemical reactivity, particularly at the 6-position, making it a valuable synthetic intermediate [3].

Why Generic Substitution of 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is Not Chemically Feasible


The 4,7-dihydro oxidation state of this scaffold is chemically non-interchangeable with its common analogs. The fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid lacks the nucleophilic reactivity at the 6-position required for key downstream functionalizations, while the 7-oxo derivative (CAS 220493-61-8) presents a markedly different hydrogen-bonding profile and electronic density, which alters metal coordination behavior [1]. Furthermore, substituting the 6-carboxylic acid with a 5-carboxylic acid positional isomer dramatically shifts the binding vector and has been shown to result in distinct biological activity profiles in purine-analog drug design [2]. These irreversible chemical differences mean that procurement of an in-class analog cannot replicate the specific synthetic or biological utility of the core dihydro scaffold.

Quantitative Differentiation Evidence for 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid


Enhanced Lipophilicity and Reduced Polar Surface Area Compared to the 7-Oxo Analog

The target 4,7-dihydro scaffold (CAS 2287342-70-3) exhibits a computed XLogP3-AA of -0.3 and a topological polar surface area (TPSA) of 80 Ų, compared to the 7-oxo analog (CAS 220493-61-8) which has a lower XLogP3-AA of -0.6 and a higher TPSA of 94.4 Ų [1][2]. This represents a 0.3 log unit increase in predicted lipophilicity and a 14.4 Ų reduction in polar surface area. Additionally, the target compound has 5 hydrogen bond acceptors versus 4 for the 7-oxo analog [1][2].

Physicochemical Property Profiling Drug Design ADME-PK Prediction

Unique 6-Position Reactivity Enables Direct Formylation Not Possible on Aromatic Analogs

The 4,7-dihydro scaffold undergoes facile Vilsmeier-Haack formylation exclusively at the 6-position, yielding 6-carbaldehyde derivatives that serve as versatile intermediates for further functionalization [1]. In contrast, the corresponding fully aromatic 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid is electronically deactivated at this position and does not undergo this electrophilic substitution. Kolosov et al. demonstrated that 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines can be directly formylated at position 6, enabling the synthesis of 6-substituted derivatives that are inaccessible from the aromatic series [2].

Synthetic Methodology Heterocyclic Chemistry Building Block Derivatization

Documented Biological Precedent for the Dihydro Scaffold in Antimicrobial Drug Design

The 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine scaffold has been validated as a bioactive core in multiple therapeutic areas. A key 7-oxo-4,7-dihydro-2-(trifluoromethyl) analog demonstrated 92% growth inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, with no mammalian cytotoxicity (IC50 > 62.5 µg/mL in VERO cells) [1]. In a separate study, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibited 23-fold greater xanthine oxidase inhibitory potency than the standard drug allopurinol [2]. While the specific substitution pattern differs from the target compound, the shared 4,7-dihydro-6-carboxylic acid core is the essential pharmacophore scaffold enabling these activities.

Antimicrobial Activity Antimycobacterial Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for Procuring 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid


Synthesis of 6-Functionalized Triazolopyrimidine Libraries for Antimycobacterial Lead Optimization

Medicinal chemistry teams pursuing novel antimycobacterial agents against M. tuberculosis can leverage the target compound as a key intermediate for diversification at the 6-position. The scaffold's established anti-TB activity in related analogs (92% inhibition at 6.25 µg/mL) [1] and its capacity for direct formylation provide a validated starting point for generating focused compound libraries. Procuring the 4,7-dihydro-6-carboxylic acid scaffold is strategically superior to the 7-oxo analog because the reduced oxidation state permits unique electrophilic functionalization pathways.

Design of Purine Bioisostere-Based Kinase Inhibitors with Optimized Physicochemical Profiles

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a well-established purine bioisostere [2]. The target compound's improved predicted lipophilicity (XLogP3-AA -0.3 vs -0.6 for the 7-oxo analog) and reduced TPSA (80 Ų vs 94.4 Ų) make it a superior starting point for designing ATP-competitive kinase inhibitors where balanced cellular permeability is critical. Researchers developing probes targeting intracellular kinases should prioritize this scaffold over the more polar 7-oxo variant to enhance passive membrane diffusion.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 4,7-dihydro-6-carboxylic acid scaffold possesses both a carboxylic acid chelating group and multiple nitrogen donor atoms within the triazolopyrimidine ring system, enabling diverse metal coordination modes [2]. The partially hydrogenated pyrimidine ring provides conformational flexibility not available in fully aromatic analogs, which can result in unique 3D framework topologies. Materials scientists developing novel MOFs for gas storage or catalysis should select this specific oxidation state to access coordination geometries inaccessible to the planar 7-oxo or aromatic analogs.

Agrochemical Discovery: Herbicidal Triazolopyrimidine Sulfonamide Development

The triazolopyrimidine scaffold is a core structure in commercial AHAS-inhibiting herbicides. The target compound's 6-carboxylic acid group provides a synthetic handle for amide coupling to generate sulfonamide derivatives, while the 4,7-dihydro state allows for subsequent oxidation to the 7-oxo form after initial derivatization [3]. This sequential functionalization strategy—derivatize first, oxidize later—is only feasible when procuring the dihydro scaffold, offering a distinct synthetic advantage for agrochemical research programs.

Quote Request

Request a Quote for 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.